2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core substituted with aromatic and alkoxy groups. Its structure includes a 2-ethoxyethyl ester group, a 2,4-dimethoxyphenyl ring at position 4, and a phenyl group at position 5.
Properties
Molecular Formula |
C29H33NO6 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO6/c1-5-35-13-14-36-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3 |
InChI Key |
HCHKCCLJGDAONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
A highly efficient method for synthesizing hexahydroquinolines involves a one-pot MCR catalyzed by the Brønsted acidic ionic liquid [H₂-DABCO][HSO₄]₂ (30 mg) in ethanol at room temperature. The reaction typically combines:
- 1,3-Dicarbonyl compounds (e.g., 5-phenylcyclohexane-1,3-dione, 1.0 mmol)
- Aldehydes (e.g., 2,4-dimethoxybenzaldehyde, 1.0 mmol)
- β-Ketoesters (e.g., 2-ethoxyethyl acetoacetate, 1.0 mmol)
- Ammonium acetate (1.2 mmol) as the nitrogen source
Under these conditions, the reaction achieves 98% yield within 5–20 minutes, facilitated by the ionic liquid’s dual acid-base properties, which activate both carbonyl and enamine intermediates. The protocol’s scalability was validated at gram-scale (10 mmol), yielding 9.2 g (85%) of the target compound after crystallization from ethanol.
Solvent-Free Synthesis Using Pyridinium Catalysts
An alternative approach employs [Pyridine-1-SO₃H-2-COOH]Cl (7 mol%) under solvent-free conditions at 50°C. This method eliminates the need for organic solvents, aligning with green chemistry principles. Key steps include:
- Mixing 5-phenylcyclohexane-1,3-dione (1.0 mmol), 2,4-dimethoxybenzaldehyde (1.0 mmol), 2-ethoxyethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
- Adding the catalyst and stirring at 50°C for 15–30 minutes.
- Isolating the product via aqueous workup and recrystallization.
This method achieves 93% yield with a reaction time of 15 minutes. The catalyst’s recyclability (up to 5 cycles without significant activity loss) enhances its industrial applicability.
Mechanistic Pathways and Intermediate Analysis
The synthesis proceeds via a Knoevenagel-Michael-cyclocondensation sequence (Scheme 1):
- Knoevenagel Adduct Formation : The aldehyde reacts with the 1,3-dicarbonyl compound, activated by the catalyst’s Brønsted acid sites.
- Michael Addition : The enamine (generated from β-ketoester and ammonium acetate) attacks the Knoevenagel adduct, forming a tetrahedral intermediate.
- Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the hexahydroquinoline core.
Key Mechanistic Evidence :
- Deuterium Labeling : Substituting benzaldehyde with 2a-D confirmed hydrogen transfer during aromatization, consistent with a dihydroquinoline intermediate.
- Spectroscopic Validation :
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Comparative Analysis of Synthetic Methods
E-Factor Note : The solvent-free method exhibits superior environmental metrics due to eliminated solvent waste.
Industrial and Pharmacological Relevance
- Scale-Up Feasibility : The ionic liquid method’s gram-scale synthesis (9.2 g yield) demonstrates readiness for pilot-scale production.
- Biological Activity : Analogous hexahydroquinolines show antitumor activity by inhibiting topoisomerase II (IC₅₀ = 2.1–8.7 μM), suggesting potential applications for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities:
*Estimated based on structural analogues.
Physicochemical Properties
- Solubility: The 2-ethoxyethyl ester in the target compound likely improves solubility in organic solvents compared to methyl or ethyl esters . However, the diethylamino group in CAS 5708-17-8 enhances water solubility under acidic conditions due to protonation .
- Crystallinity: Compounds with hydroxyl groups (e.g., CAS 1360869-92-6) exhibit stronger hydrogen-bonded networks, leading to distinct crystal packing (monoclinic systems in methyl esters vs. triclinic in others). The target compound’s methoxy groups may reduce hydrogen bonding, favoring less dense packing .
Biological Activity
The compound 2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 526.00 g/mol.
Structural Features
The compound features a hexahydroquinoline core, which is known for various biological activities. The presence of the ethoxyethyl and dimethoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinoline derivatives, including the compound . Research indicates that modifications in the quinoline structure can enhance antimicrobial efficacy. For instance:
- Study Findings: A series of quinoline derivatives were tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria .
- Mechanism: The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anti-inflammatory Properties
Quinoline compounds have been investigated for their anti-inflammatory effects:
- In vitro Studies: The compound's derivatives were tested in RAW 264.7 macrophages for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS). Results indicated that certain derivatives exhibited potent anti-inflammatory activity by inhibiting iNOS expression .
Anticancer Activity
Quinoline derivatives are also explored for their anticancer potential:
- Case Studies: Research has shown that specific modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic protocols for this hexahydroquinoline derivative?
The compound is typically synthesized via multi-component Hantzsch-type reactions. Key steps include:
- Condensation of an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium source in ethanol or methanol under reflux.
- Post-synthetic modification to introduce the 2-ethoxyethyl ester group via transesterification. Optimization often involves catalyst screening (e.g., Lewis acids like FeCl₃) and solvent selection to improve yields (≥60%) .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile.
- Data collection at 296 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 (full-matrix least-squares on ) .
- Structural parameters (e.g., bond lengths, angles) are validated against similar hexahydroquinoline derivatives (mean C–C bond length: 1.54 Å) .
Q. What spectroscopic techniques are used for characterization?
- NMR : - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.70–3.85 ppm) .
- IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can crystallographic refinement discrepancies be resolved for this compound?
Discrepancies (e.g., high -factors or electron density outliers) are addressed by:
- Checking for disordered atoms (common in flexible ethoxy groups) and applying restraints (SHELXL commands: DFIX, ISOR) .
- Using OLEX2’s real-space refinement tools to adjust torsion angles and occupancy ratios .
- Cross-validating with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may affect refinement .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
- Calculate HOMO-LUMO gaps (e.g., 4.2 eV, indicating moderate reactivity) .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., methoxy oxygen as electron-rich centers) .
- Compare theoretical vs. experimental UV-Vis spectra for validation (λ_max deviation < 10 nm) .
Q. How do hydrogen-bonding networks influence supramolecular assembly in crystals?
Graph set analysis (Etter’s formalism) is applied to categorize interactions:
- Motifs : Chains () from N–H···O bonds or rings () from paired C=O···H–N interactions .
- Packing : Intermolecular C–H···O bonds (2.5–3.0 Å) stabilize layered arrangements, as seen in analogs like ethyl 4-(3-hydroxyphenyl) derivatives .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loadings (5–20 mol%) .
- In-situ monitoring : Use HPLC-MS to detect intermediates (e.g., enamine formation at 2 hr) and adjust reaction time .
- Green chemistry : Replace traditional catalysts with recyclable ionic liquids (e.g., [BMIM]BF₄) to improve atom economy .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on substituent conformation?
- Scenario : NMR suggests free rotation of the 2-ethoxyethyl group, while X-ray shows a fixed conformation.
- Resolution : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers. Low-energy conformers (<5 kcal/mol) may coexist in solution but crystallize in a single state due to packing forces .
Q. Why do DFT-predicted and experimental bond lengths differ for the hexahydroquinoline ring?
- Root cause : Neglect of crystal packing effects in gas-phase DFT calculations.
- Mitigation : Use periodic boundary conditions (PBC-DFT) or include solvent/matrix corrections in simulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
